1,8-Dichloroisoquinoline
Overview
Description
1,8-Dichloroisoquinoline is a chemical compound with the molecular formula C9H5Cl2N . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 1,8-Dichloroisoquinoline consists of a nitrogen-containing heterocyclic compound, isoquinoline, substituted with two chlorine atoms at the 1 and 8 positions . The molecular weight of this compound is 198.05 g/mol .
Scientific Research Applications
1. Synthesis and Biological Activity
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, including 1,8-Dichloroisoquinoline, have shown a wide range of biological activities. These include antimicrobial, anticancer, and antifungal effects. The synthesis of 8-HQ derivatives and their various pharmacological properties, such as anticancer, antiviral, and antibacterial activities, are significant areas of research. The compounds containing the 8-HQ moiety have substantial therapeutic value and can act as potential building blocks for pharmacologically active scaffolds (Saadeh, Sweidan, & Mubarak, 2020).
2. Coordination Chemistry
8-Hydroxyquinoline is a versatile ligand in coordination chemistry and has seen a resurgence in synthetic coordination chemistry. Its derivatives are used to obtain new supramolecular sensors, emitting devices, or self-assembled aggregates. This highlights the role of 8-hydroxyquinoline derivatives, including 1,8-Dichloroisoquinoline, in the development of advanced materials with potential applications in various fields (Albrecht, Fiege, & Osetska, 2008).
3. Metal Complex Synthesis
The synthesis and characterization of axially chiral imidazoisoquinolin-2-ylidene silver and gold complexes demonstrate the potential of 1,8-Dichloroisoquinoline derivatives in the field of organometallic chemistry. These derivatives are used to create novel metal complexes, which can have various applications, including catalysis and material science (Grande-Carmona et al., 2015).
4. Antimicrobial Properties
Some 1,8-Dichloroisoquinoline derivatives have shown promising antibacterial activities against both gram-positive and gram-negative strains. This highlights their potential use in developing new antimicrobial agents (Al-Hiari et al., 2007).
5. Spectroscopic Analysis and Drug Development
Spectroscopic analysis of 8-hydroxyquinoline derivatives, including 1,8-Dichloroisoquinoline, helps in understanding their reactive properties. This is crucial for developing new drug molecules for treating diseases like cancer, HIV, neurodegenerative disorders, etc. (Sureshkumar et al., 2018).
properties
IUPAC Name |
1,8-dichloroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPANHWVVFLSTMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743319 | |
Record name | 1,8-Dichloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dichloroisoquinoline | |
CAS RN |
848841-64-5 | |
Record name | 1,8-Dichloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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